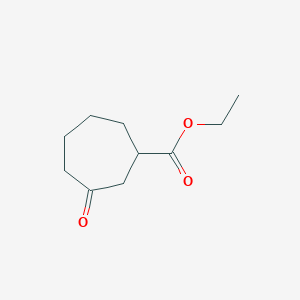

Ethyl 3-oxocycloheptanecarboxylate

Description

Significance of Cyclic β-Keto Esters in Modern Organic Synthesis

Cyclic β-keto esters are a class of organic compounds characterized by a cyclic structure containing a ketone and an ester group separated by a single carbon atom. fiveable.mefiveable.me This arrangement of functional groups imparts a unique reactivity profile, making them exceptionally versatile building blocks in organic synthesis. fiveable.mefiveable.me The presence of an acidic proton on the α-carbon, flanked by two carbonyl groups, allows for the ready formation of a stabilized enolate ion. youtube.com This enolate can then participate in a wide array of chemical transformations, including alkylations, acylations, and condensations, enabling the facile construction of new carbon-carbon bonds. fiveable.menih.gov

Furthermore, the ketone and ester moieties can be selectively manipulated through various reactions such as reduction, hydrolysis, and decarboxylation, providing access to a diverse range of functionalized cyclic compounds. fiveable.me Their ability to undergo intramolecular cyclization reactions is particularly valuable for creating intricate polycyclic and heterocyclic frameworks, which are common motifs in natural products and medicinally important molecules. fiveable.menumberanalytics.com

Conformational Challenges and Reactivity Profile of Medium-Ring Systems

Medium-sized rings, which typically encompass rings with eight to eleven atoms, present unique conformational challenges. Unlike smaller, more rigid rings or larger, more flexible rings, medium-ring systems often suffer from significant transannular strain (non-bonded interactions across the ring) and torsional strain (eclipsing interactions between adjacent atoms). This can lead to a multitude of low-energy conformations, making their conformational analysis complex.

The cycloheptane (B1346806) ring, a seven-membered system, exists in a dynamic equilibrium between several conformations, with the twist-chair and chair forms being the most stable. The presence of substituents, such as the oxo and ethoxycarbonyl groups in ethyl 3-oxocycloheptanecarboxylate, further influences the conformational preferences and can impact the reactivity and stereochemical outcome of reactions. The synthesis of medium-sized rings through direct cyclization methods can be challenging, often leading to the development of alternative strategies like ring expansion reactions. acs.org

Research Context of this compound within Synthetic Methodology and Chemical Transformations

This compound serves as a key substrate in the development and exploration of synthetic methodologies. Its synthesis, most notably through the Dieckmann condensation, provides a practical entry point to the seven-membered cyclic β-keto ester system. wikipedia.org This intramolecular cyclization of a diester is a powerful tool for forming five- and six-membered rings and has been successfully applied to the synthesis of larger rings like cycloheptanes, albeit sometimes with lower efficiency. wikipedia.orgmasterorganicchemistry.com

Researchers have utilized this compound and its derivatives to investigate various chemical transformations. These include palladium-catalyzed reactions that expand the utility of β-keto esters beyond classical transformations. nih.gov The compound is also a valuable precursor for creating more complex molecules, including spirocyclic and polycyclic systems. acs.org Its reactivity allows for the introduction of diverse functional groups and the construction of sterically congested centers, making it a valuable tool in the total synthesis of natural products and the preparation of novel compounds for medicinal chemistry research. acs.orgrsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| InChI Key | OYORJLDSVLYYBK-UHFFFAOYSA-N |

| Molecular Formula | C10H16O3 |

| Purity | 95% |

| Physical Form | liquid |

| Storage Temperature | 4°C |

This data is based on information from Sigma-Aldrich. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxocycloheptane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)8-5-3-4-6-9(11)7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYORJLDSVLYYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462949 | |

| Record name | ethyl 3-oxocycloheptanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50559-00-7 | |

| Record name | Cycloheptanecarboxylic acid, 3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50559-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-oxocycloheptanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 Oxocycloheptanecarboxylate and Analogues

Direct Construction of Cyclic β-Keto Ester Frameworks

The direct formation of the cycloheptane (B1346806) β-keto ester ring system can be achieved through several classical and modern synthetic reactions. These methods involve building the cyclic framework with the desired keto and ester functionalities in place.

Carboxylation of Ketone Enolates

A fundamental approach to synthesizing β-keto esters is the carboxylation of ketone enolates. This method involves the reaction of a pre-formed enolate of a cyclic ketone, such as cycloheptanone (B156872), with an appropriate electrophilic carboxylating agent. The enolate can be generated by treating the ketone with a strong base.

The reaction of enolate anions with carbon dioxide presents a challenge regarding regioselectivity, with potential for both C-carboxylation (to form the desired β-keto acid) and O-carboxylation (to form a carbonate). researchgate.net Studies on the carboxylation of potassium enolates derived from cyclohexanone (B45756) have shown that the reaction pathway is highly dependent on the reaction conditions, including the solvent and counterion used. researchgate.net For instance, the carboxylation of enolates followed by alkylation can be optimized to favor the C-carboxylation product, which can then be esterified to yield the target β-keto ester. researchgate.net The molecular orbital description of enolate anions indicates a higher negative charge density on the oxygen atom, but a higher highest occupied molecular orbital (HOMO) coefficient on the carbon atom, making the site of attack dependent on the nature of the electrophile. researchgate.net

Dieckmann Condensation and Intramolecular Cyclization Strategies

The Dieckmann condensation is a powerful intramolecular reaction for synthesizing cyclic β-keto esters from diesters. wikipedia.orglibretexts.org This base-catalyzed cyclization is highly effective for forming stable 5-, 6-, and 7-membered rings. wikipedia.org To synthesize ethyl 3-oxocycloheptanecarboxylate, a 1,8-diester, such as a derivative of pimelic acid, would serve as the starting material.

The mechanism involves the deprotonation of an α-carbon to one of the ester groups, generating an enolate. libretexts.orgchemistrysteps.com This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group, forming a cyclic β-keto ester after neutralization. libretexts.org The reaction is driven to completion by the deprotonation of the newly formed, acidic β-keto ester by the alkoxide base, an essentially irreversible step. chemistrysteps.com

| Starting Material (Generic) | Base | Product | Ring Size |

| Diethyl pimelate | Sodium ethoxide | Ethyl 2-oxocycloheptanecarboxylate | 7-membered |

| Diethyl adipate | Sodium ethoxide | Ethyl 2-oxocyclohexanecarboxylate | 6-membered |

| Diethyl suberate | Sodium ethoxide | Ethyl 2-oxocyclooctanecarboxylate | 8-membered |

This table illustrates the general application of the Dieckmann condensation for forming various ring sizes.

Advanced strategies, such as tandem [2+2] cycloaddition-Dieckmann condensations involving ynolate anions, have also been developed for the efficient synthesis of substituted cycloalkenones. nih.gov

Acylation Reactions of Cyclic Ketones

Direct acylation of a cyclic ketone is another viable route to cyclic β-keto esters. uts.edu.au This method, often a variation of the Claisen condensation, involves reacting the enolate of a cyclic ketone with an acylating agent. For the synthesis of this compound, cycloheptanone would be the starting ketone.

The process begins with the formation of the cycloheptanone enolate using a suitable base. This nucleophilic enolate then reacts with an acylating agent like diethyl carbonate or ethyl chloroformate. The subsequent workup yields the desired β-keto ester. The choice of base and reaction conditions is crucial to ensure efficient enolate formation and acylation while minimizing side reactions.

Application of Meldrum's Acid Derivatives in β-Keto Ester Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, particularly for the preparation of β-keto esters under mild conditions. orgsyn.orgchemicalbook.com The synthesis involves a two-step sequence: acylation of Meldrum's acid followed by alcoholysis. orgsyn.orgrsc.org

First, a carboxylic acid chloride is reacted with Meldrum's acid to produce an acyl Meldrum's acid. orgsyn.org Alternatively, the carboxylic acid itself can be condensed with Meldrum's acid using a condensing agent. orgsyn.orgrsc.org In the second step, the resulting acyl Meldrum's acid is simply refluxed in an alcohol, such as ethanol. This process leads to ring-opening and decarboxylation, affording the ethyl β-keto ester in good yield. orgsyn.orgwikipedia.org This methodology is broadly applicable and avoids the often harsh conditions associated with other acylation methods. orgsyn.org

| Step | Reactants | Product | Key Feature |

| 1. Acylation | Carboxylic Acid Chloride + Meldrum's Acid | Acyl Meldrum's Acid | Forms a highly reactive intermediate. |

| 2. Alcoholysis | Acyl Meldrum's Acid + Ethanol | Ethyl β-keto ester + Acetone + CO₂ | Mild, high-yield conversion. orgsyn.org |

Ring-Expansion Approaches for the Synthesis of Cycloheptane β-Keto Esters

Ring-expansion reactions provide an alternative and often elegant strategy for accessing medium-sized rings, which can be challenging to form via direct cyclization. nih.gov These methods typically start with a smaller, more readily available ring system and expand it to the desired cycloheptane structure.

Cascade Ring Expansion Reactions for Medium-Sized Carbocycles

Cascade ring expansion reactions have emerged as a potent tool for synthesizing medium-sized carbocycles and macrocycles, often avoiding the need for high-dilution conditions. rsc.orgresearchgate.net These reactions proceed through a sequence of steps that incrementally increase the ring size. rsc.org

A specific and highly relevant example is the zinc-mediated one-carbon ring expansion of β-keto esters. organic-chemistry.org In this reaction, a cyclic β-keto ester, such as ethyl 2-oxocyclohexanecarboxylate, is treated with a zinc carbenoid species, CF₃CO₂ZnCH₂I. This reagent, prepared from diethylzinc, trifluoroacetic acid, and diiodomethane, effectively inserts a methylene (B1212753) group into the cyclic ketone framework. organic-chemistry.org

The proposed mechanism involves the formation of a zinc enolate, which then undergoes cyclopropanation. Subsequent fragmentation of the resulting bicyclic intermediate leads to the ring-expanded β-keto ester. organic-chemistry.org This method has proven effective for the synthesis of medium- and large-membered ring compounds. organic-chemistry.org

| Substrate | Reagent | Product | Yield |

| Ethyl 2-oxocyclohexanecarboxylate | CF₃CO₂ZnCH₂I | This compound | Good |

| Ethyl 2-oxocyclopentanecarboxylate | CF₃CO₂ZnCH₂I | Ethyl 3-oxocyclohexanecarboxylate | Good |

| Ethyl 2-oxocyclododecanecarboxylate | CF₃CO₂ZnCH₂I | Ethyl 3-oxocyclotridecanecarboxylate | Moderate |

Data sourced from a study on zinc-mediated ring-expansion reactions. organic-chemistry.org

This approach highlights the utility of ring-expansion strategies in accessing the this compound core structure from a smaller, six-membered ring precursor.

Intramolecular Alkylation of β-Keto Ester Dianions in Ring Formation

The formation of cyclic β-keto esters, such as the core structure of this compound, is frequently achieved through intramolecular cyclization reactions. The most prominent of these is the Dieckmann condensation. wikipedia.orgmychemblog.com This reaction involves the intramolecular base-catalyzed condensation of a diester to yield a β-keto ester. nrochemistry.comalfa-chemistry.com While the prompt mentions the use of dianions, the classical and most direct route to cyclic β-keto esters like the target compound is the Dieckmann condensation, which proceeds through a monoanionic enolate intermediate.

The Dieckmann condensation is conceptually an intramolecular version of the Claisen condensation. wikipedia.orgmychemblog.com The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base, creating an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate. libretexts.org Subsequent elimination of an alkoxide leaving group generates the cyclic β-keto ester. libretexts.org The reaction is driven to completion because the resulting β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the base in an acid-base equilibrium, effectively driving the reaction forward. libretexts.org Acidic workup is required in the final step to protonate the enolate and afford the neutral cyclic β-keto ester product. youtube.com

This methodology is highly effective for synthesizing 5- and 6-membered rings and has been successfully extended to the formation of 7- and 8-membered rings. wikipedia.orgorganicreactions.org For the synthesis of a seven-membered ring like that in this compound, the required starting material would be a 1,8-dioate (an octane-1,8-dioic acid ester).

Another related intramolecular cyclization is the Thorpe-Ziegler reaction, which utilizes a dinitrile as the starting material. wikipedia.orglscollege.ac.in In this base-catalyzed reaction, a cyclic α-cyano enamine is formed, which upon acidic hydrolysis yields a cyclic ketone. wikipedia.orgbuchler-gmbh.com This method is also effective for creating seven-membered ring systems. orgsyn.org

Table 1: Comparison of Intramolecular Cyclization Methods for Ring Formation

| Method | Starting Material | Key Intermediate | Final Product (after workup) | Ring Sizes |

| Dieckmann Condensation | Diester | Cyclic enolate of a β-keto ester | Cyclic β-keto ester | 5, 6, 7, 8-membered nrochemistry.comorganicreactions.org |

| Thorpe-Ziegler Reaction | Dinitrile | Cyclic α-cyano enamine | Cyclic ketone | >6-membered rings lscollege.ac.inorgsyn.org |

Asymmetric Schmidt Reaction for Ring Expansions of Cyclic Ketones

The Asymmetric Schmidt reaction provides a powerful method for the ring expansion of cyclic ketones, offering a pathway to chiral caprolactams, which are valuable precursors for seven-membered carbocycles like the target structure. orgsyn.org This reaction allows for stereocontrol during the ring expansion of symmetrical ketones, such as cyclohexanones. mychemblog.com The process typically involves the reaction of a chiral hydroxyalkyl azide (B81097) with a ketone under acidic catalysis. buchler-gmbh.comorgsyn.org

The mechanism proceeds through the formation of a hemiketal from the reaction of the ketone and the azido (B1232118) alcohol. buchler-gmbh.com This is followed by dehydration to an oxonium ion, which then undergoes intramolecular attack by the tethered azide. buchler-gmbh.com A subsequent migratory insertion of one of the adjacent carbon atoms with loss of dinitrogen gas expands the ring, yielding an iminium ether. buchler-gmbh.comorgsyn.org This intermediate is then hydrolyzed to produce the corresponding lactam. orgsyn.org

The stereoselectivity of the reaction is controlled by the chiral auxiliary on the azide, with selectivities as high as 98:2 being reported for the synthesis of substituted caprolactams. orgsyn.org The regiochemistry of the migration can be influenced by the substitution pattern on the starting ketone. For 2-substituted ketones, bulky substituents tend to lead to the preferential migration of the more highly substituted carbon, whereas ketones with adjacent electron-withdrawing groups often undergo selective migration of the less substituted carbon. libretexts.org

Table 2: Asymmetric Schmidt Reaction of Cyclohexanones with Chiral Azides

| Ketone Substrate | Chiral Azide | Promoter | Product Type | Selectivity (diastereomeric ratio) | Reference |

| 4-Substituted Cyclohexanones | Chiral 1,2-hydroxyalkyl azides | TiCl₄ | Substituted Caprolactams | Up to 98:2 | orgsyn.org |

| 4-Substituted Cyclohexanones | Chiral 1,3-hydroxyalkyl azides | TiCl₄ | Substituted Valerolactams | Good to Excellent | buchler-gmbh.com |

| 2-Substituted Cyclohexanones | 1,2-azidoethanol / 1,3-azidopropanol | Acid | Regioisomeric Lactams | Varies with substituent | libretexts.org |

Catalytic Strategies in the Synthesis of this compound and Related Structures

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile and efficient toolkit for the synthesis and functionalization of cyclic β-keto esters and their precursors. rsc.org These methods often operate under mild conditions with low catalyst loadings and can provide access to chemical transformations not achievable through other means. youtube.com

A variety of transition metals, including iron, palladium, gold, and ruthenium, have been employed in relevant transformations. For instance, iron(III) chloride (FeCl₃·6H₂O) has been shown to be a highly efficient, economical, and environmentally friendly catalyst for the Michael addition of β-dicarbonyl compounds to activated alkenes. libretexts.org This reaction can be used to construct acyclic precursors which can then undergo intramolecular cyclization to form cyclic β-keto esters. The reaction often proceeds in quantitative yield without the need for solvents or anhydrous conditions. libretexts.org

Palladium catalysts are widely used in cross-coupling and cyclization reactions. youtube.com While direct synthesis of the target molecule via Pd-catalysis is not prominently documented, related transformations, such as the cycloisomerization of allenyl ketones catalyzed by Pd(II), demonstrate the power of this metal in forming cyclic carbonyl compounds. researchgate.net

Gold catalysis has emerged as a powerful tool for the cycloisomerization of alkynyl ketones and esters. researchgate.net For example, Au(III) can catalyze the cycloisomerization of β-alkynyl β-ketoesters to produce substituted furan (B31954) rings, showcasing its ability to mediate the formation of cyclic structures from unsaturated keto-ester precursors. researchgate.net Ruthenium catalysts are also prominent, particularly in asymmetric transfer hydrogenation reactions, which can be used for the dynamic kinetic resolution of α-substituted-β-keto-esters to create chiral building blocks with high stereoselectivity. researchgate.net

Table 3: Examples of Transition Metal-Catalyzed Reactions Relevant to β-Keto Ester Synthesis

| Catalyst System | Reaction Type | Substrate | Product | Key Features | Reference |

| FeCl₃·6H₂O | Michael Addition | β-Diketone / β-Keto ester + MVK | 1,5-Diketone / γ-Keto ester | Solvent-free, quantitative yield, atom-economical | libretexts.org |

| Pd(II) complexes | Cycloisomerization | Allenyl ketones | Furans | Efficient for substituted allenes | researchgate.net |

| Au(III) complexes | Cycloisomerization | β-Alkynyl β-ketoesters | Furans | Mild conditions, specific for alkynyl substrates | researchgate.net |

| Ru(p-cymene)[(R,R)-TsDPEN] | Asymmetric Transfer Hydrogenation | α-Acylamino-β-keto-esters | syn-α-Acylamino-β-hydroxy-esters | High diastereomeric and enantiomeric excess | researchgate.net |

Organocatalytic Approaches to Cyclic β-Keto Esters

Organocatalysis has become a cornerstone for the asymmetric synthesis of chiral molecules, and cyclic β-keto esters are excellent substrates for a wide range of these transformations. nrochemistry.com These reactions utilize small, chiral organic molecules as catalysts, avoiding the use of metals and often providing high levels of enantioselectivity. wikipedia.org

Cinchona alkaloid derivatives are among the most successful classes of organocatalysts. They have been used to catalyze various reactions on γ,δ-unsaturated β-keto esters, such as asymmetric peroxidation. organicreactions.org In one study, a cinchona-derived catalyst was used to obtain δ-peroxy-β-keto esters with high enantiomeric ratios (up to 95:5). These products could be subsequently reduced to chiral δ-hydroxy-β-keto esters, demonstrating a route to chiral functionalized cyclic systems. organicreactions.org

Furthermore, amine-thiourea catalysts bearing multiple hydrogen-bonding donors have been developed for the asymmetric amination of cyclic β-keto esters. alfa-chemistry.com These bifunctional catalysts activate both the nucleophile and the electrophile, leading to efficient and stereoselective C-N bond formation. Catalytic asymmetric Mannich reactions of β-keto esters have also been developed, which proceed with high enantioselectivity. wikipedia.org Interestingly, these reactions can be controlled to achieve selective C-C bond formation at the γ-position of the β-keto ester, a typically less reactive site, through a dynamic kinetic process where the initial α-addition is reversible and the γ-adduct is the thermodynamically stable product. wikipedia.org

Table 4: Organocatalytic Asymmetric Transformations of Cyclic β-Keto Esters

| Catalyst Type | Reaction | Substrate Type | Product | Enantioselectivity (er or ee) | Reference |

| Cinchona Alkaloid Derivative | Asymmetric Peroxidation | γ,δ-Unsaturated β-keto ester | δ-Peroxy-β-keto ester | up to 95:5 er | organicreactions.org |

| Amine-Thiourea | Asymmetric Amination | Cyclic β-keto ester | α-Amino-β-keto ester | High ee | alfa-chemistry.com |

| Pyrrolidine-based catalyst | γ-Position-Selective Mannich Reaction | β-Keto ester + Imine | δ-Amino-β-keto ester | High ee | wikipedia.org |

| Lappaconitine Derivatives | Enantioselective Chlorination | Cyclic β-keto ester | α-Chloro-β-keto ester | High ee | wikipedia.org |

Reactivity and Mechanistic Investigations of Ethyl 3 Oxocycloheptanecarboxylate

Enolate Chemistry and Nucleophilic Reactivity

The presence of two electron-withdrawing groups (the ketone and the ester) flanking the α-carbon significantly increases the acidity of the α-hydrogens, making the formation of a stabilized enolate a key feature of its reactivity.

Generation and Stabilization of Enolate Anions from Ethyl 3-Oxocycloheptanecarboxylate

The generation of an enolate anion from this compound is typically achieved by treatment with a suitable base. The choice of base and reaction conditions can influence the regioselectivity of enolate formation, although in this symmetric system, only one primary enolate is formed. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and the oxygen atoms of both the ketone and the ester groups. This delocalization is crucial for its stability and subsequent reactivity.

The use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) at low temperatures in ethereal solvents can irreversibly generate the kinetic enolate. organic-chemistry.org This method is particularly useful for controlling subsequent reactions and preventing side reactions.

Alkylation Reactions of Enolates Derived from Cyclic β-Keto Esters

The enolate of this compound is a potent nucleophile and readily participates in alkylation reactions with various electrophiles, such as alkyl halides. These reactions are fundamental for introducing new carbon-carbon bonds at the α-position. The reactivity in these SN2 reactions is influenced by the nature of the alkylating agent and the reaction conditions.

Recent advancements have focused on achieving asymmetric α-alkylation of cyclic β-keto esters. rsc.org For instance, phase-transfer catalysis using cinchona derivatives has been shown to provide high enantioselectivity (up to 98% ee) and good yields (up to 98%) in the alkylation of cyclic β-keto esters with different halides. rsc.org This method offers a metal-free and scalable approach to chiral molecules. rsc.org Another strategy involves the use of palladium-enolates, generated from the corresponding allyl β-keto esters, which can then react with various electrophiles. nih.govresearchgate.net

It is worth noting that the ring size of the cyclic β-keto ester can significantly impact reactivity in some alkylation protocols. For example, in the γ-alkylation of cyclic β-keto esters via their enamine derivatives, six-membered rings have been reported to give the best results. cdnsciencepub.com

Table 1: Asymmetric α-Alkylation of Cyclic β-Keto Esters via Phase-Transfer Catalysis rsc.org

| Halide | Catalyst | Enantiomeric Excess (ee) | Yield |

| Benzyl bromide | Cinchona derivative | 98% | 98% |

| Allyl bromide | Cinchona derivative | 95% | 92% |

| Ethyl iodide | Cinchona derivative | 90% | 85% |

Condensation Reactions Involving the β-Keto Ester Moiety

The enolate of this compound can also act as a nucleophile in condensation reactions. A classic example is the Claisen condensation, where an ester enolate reacts with another ester molecule. libretexts.org In the case of this compound, this would typically involve an intermolecular reaction if a second ester is present, or potentially an intramolecular reaction if a suitable second ester functionality exists within the same molecule. The mechanism involves nucleophilic attack of the enolate on the carbonyl carbon of the ester, followed by the elimination of an alkoxide. libretexts.org

Furthermore, the β-keto ester moiety can participate in other condensation reactions, such as those with active methylene (B1212753) compounds. For instance, 3-oxo-2-arylhydrazonopropanals have been shown to condense with ethyl cyanoacetate (B8463686) under various conditions to yield substituted nicotinates. mdpi.com These reactions proceed through the formation of an intermediate that undergoes cyclization. mdpi.com

Transformations Involving the Carbonyl and Ester Functionalities

Beyond enolate chemistry, the ketone and ester groups of this compound are themselves reactive centers for various transformations.

Aldol (B89426) Additions and Subsequent Cyclizations

The enolate generated from this compound can participate in Aldol addition reactions, attacking the carbonyl group of an aldehyde or another ketone. organic-chemistry.orgmasterorganicchemistry.com This reaction forms a β-hydroxy ketone or a β-hydroxy ester, respectively. The initial Aldol addition product can often undergo subsequent dehydration, particularly with heating, to yield an α,β-unsaturated carbonyl compound in what is known as an Aldol condensation. masterorganicchemistry.comyoutube.com

Intramolecular Aldol reactions are also possible if a second carbonyl group is present in a suitable position within the molecule, leading to the formation of a new ring. youtube.comtamu.edu While this compound itself does not have a second carbonyl for an intramolecular reaction, derivatives of it could be designed to undergo such cyclizations. The formation of a stable six-membered ring is a common outcome in these reactions. tamu.edu

Table 2: Potential Products from Aldol Reactions of this compound Enolate

| Electrophile | Initial Product (Aldol Addition) | Final Product (Aldol Condensation) |

| Acetaldehyde | Ethyl 2-(1-hydroxyethyl)-3-oxocycloheptanecarboxylate | Ethyl 2-ethylidene-3-oxocycloheptanecarboxylate |

| Acetone | Ethyl 2-(2-hydroxypropan-2-yl)-3-oxocycloheptanecarboxylate | Ethyl 2-isopropylidene-3-oxocycloheptanecarboxylate |

Reduction Pathways of the Ketone Group

The ketone carbonyl group in this compound can be selectively reduced to a hydroxyl group. The choice of reducing agent is crucial to avoid the reduction of the ester functionality. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄), although the latter is a much stronger reducing agent and may also reduce the ester if not used under carefully controlled conditions.

Catalytic hydrogenation is another effective method for the reduction of the ketone. For example, the reduction of dimedone, a cyclic β-diketone, to 3,3-dimethylcyclohexanone (B1346601) has been achieved with high selectivity using a noble metal catalyst in a polar solvent. google.com Similar conditions could likely be applied to the reduction of the ketone in this compound. A general procedure for the radical opening of a related compound, this compound, involves the use of tributyltin hydride (Bu₃SnH). thieme-connect.dethieme-connect.de

The diastereoselective reduction of the ketone moiety is also an area of interest. For example, in β-keto amides, diastereoselective reduction of the ketone can be achieved to afford enantioenriched β-hydroxyamides. researchgate.net

Aminolysis Reactions of the Ester Group

The aminolysis of esters, including this compound, is a fundamental reaction that converts the ester functional group into an amide. This transformation proceeds through a nucleophilic acyl substitution mechanism. The reaction can be carried out with ammonia (B1221849), primary amines, or secondary amines to yield primary, secondary, or tertiary amides, respectively. caltech.edu

The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This initial addition forms a tetrahedral intermediate. Subsequently, the ethoxy group (-OEt) is eliminated as a leaving group, and following deprotonation of the nitrogen atom, the corresponding N-substituted 3-oxocycloheptanecarboxamide is formed. caltech.edu

While the reaction is conceptually straightforward, the ethoxy group is a relatively poor leaving group compared to halides, which are displaced in the reactions of acyl chlorides with amines. caltech.edu Consequently, the aminolysis of esters often requires more forcing conditions, such as elevated temperatures, to proceed at a practical rate. nih.gov The use of catalysts can facilitate this transformation under milder conditions. For instance, TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) has been shown to be an effective catalyst for the aminolysis of various esters, including those with structures comparable to the target molecule. ddugu.ac.in

The reaction of this compound with a primary amine, such as propylamine, would be expected to yield N-propyl-3-oxocycloheptanecarboxamide. Similarly, reaction with a secondary amine like piperidine (B6355638) would likely produce 1-(3-oxocycloheptanecarbonyl)piperidine.

Table 1: General Conditions for Aminolysis of Esters

| Amine Type | Typical Conditions | Expected Product with this compound |

| Primary Amine | Heating, neat or in a solvent (e.g., DMF) | N-alkyl-3-oxocycloheptanecarboxamide |

| Secondary Amine | Heating, catalyst (e.g., TBD) may be used | N,N-dialkyl-3-oxocycloheptanecarboxamide |

| Ammonia | Aqueous or alcoholic solution, heat | 3-Oxocycloheptanecarboxamide |

Rearrangement and Fragmentation Processes

Intramolecular Rearrangements

While there is a lack of specific literature detailing the intramolecular rearrangements of this compound itself, related cyclic β-keto esters can undergo synthetically important rearrangements under certain conditions, often following a preliminary functionalization.

One such potential rearrangement is the Favorskii rearrangement , which is characteristic of α-halo ketones in the presence of a base. ddugu.ac.inwikipedia.org Should this compound be halogenated at the α-position (C2 or C4), the resulting α-halo-β-keto ester could, upon treatment with a base like sodium hydroxide (B78521) or an alkoxide, undergo a ring contraction. This would proceed via a cyclopropanone (B1606653) intermediate to yield a substituted cyclohexanecarboxylic acid derivative. wikipedia.org

Another relevant transformation is the Wolff rearrangement , which involves the conversion of an α-diazocarbonyl compound into a ketene. wikipedia.orglibretexts.orgorganic-chemistry.org If this compound were converted to its corresponding α-diazo derivative (e.g., ethyl 2-diazo-3-oxocycloheptanecarboxylate), this derivative could undergo a Wolff rearrangement upon thermolysis or photolysis. wikipedia.orglibretexts.org This rearrangement would likely lead to a ring-contracted ketene, which could then be trapped by a nucleophile such as water or an alcohol to form a cyclohexylacetic acid derivative. wikipedia.org

Degradation and Cleavage Reactions

The degradation and cleavage of this compound can be initiated under various conditions, primarily involving the ester and ketone functionalities.

Under acidic conditions, such as refluxing with aqueous acid (e.g., HCl or H₂SO₄), the primary reaction is the hydrolysis of the ester to yield 3-oxocycloheptanecarboxylic acid and ethanol. libretexts.orgyoutube.com Being a β-keto acid, the resulting 3-oxocycloheptanecarboxylic acid is susceptible to decarboxylation upon further heating. youtube.comcsbsju.edu This process involves the loss of carbon dioxide and results in the formation of cycloheptanone (B156872). youtube.comcsbsju.edu The mechanism of decarboxylation of β-keto acids often proceeds through a cyclic transition state. csbsju.edu

In mass spectrometry, the fragmentation of this compound would be expected to follow patterns characteristic of esters and ketones. libretexts.orgpharmacy180.com Key fragmentation pathways would likely include:

Loss of the ethoxy radical (-•OCH₂CH₃) , leading to a stable acylium ion.

Loss of ethylene (B1197577) (CH₂=CH₂) via a McLafferty rearrangement , if a γ-hydrogen is accessible, resulting in a radical cation of the corresponding β-keto acid.

Alpha-cleavage adjacent to the ketone carbonyl group, leading to the loss of alkyl fragments from the seven-membered ring.

Table 2: Potential Degradation and Cleavage Products

| Condition | Reaction Type | Major Products |

| Aqueous Acid, Heat | Ester Hydrolysis & Decarboxylation | Cycloheptanone, Ethanol, Carbon Dioxide |

| Mass Spectrometry (EI) | Fragmentation | Acylium ion, Radical cation of β-keto acid, Alkyl radical fragments |

This table is based on general principles of ester and β-keto acid reactivity. Specific experimental data for this compound was not found in the searched literature.

Diazo Transfer and Azido (B1232118) Transfer Reactions of Cyclic β-Keto Esters

Diazo transfer and azido transfer reactions are powerful methods for the introduction of nitrogen-containing functional groups at the α-position of β-dicarbonyl compounds, including cyclic β-keto esters like this compound.

The reaction of a β-keto ester with a sulfonyl azide (B81097), such as tosyl azide (TsN₃) or 4-nitrobenzenesulfonyl azide (PNBSA), in the presence of a base like triethylamine (B128534) (Et₃N), can lead to either a diazo compound or an azido compound. The outcome of the reaction is influenced by the structure of the β-keto ester, the nature of the azide reagent, and the reaction conditions.

Research on cyclic β-keto esters has shown that for some ring sizes, such as cyclopentyl and cyclohexyl systems, the reaction with tosyl azide often results in a deacylating diazo transfer, leading to ring-opened diazo amido esters. However, for larger rings, such as the cycloheptyl system found in methyl 2-oxocycloheptanecarboxylate (a close analog of the title compound), the reaction can also yield ring-opened diazo amido esters in significant amounts. In some cases, particularly with larger rings or more sterically hindered substrates, a competing azido transfer reaction can occur, leading to the formation of α-azido-β-keto esters.

The azido transfer is promoted by less electrophilic sulfonyl azides, while more electrophilic azides tend to favor diazo transfer or, in some cases, ring contraction. The solvent polarity can also play a role, with more polar solvents sometimes enhancing ring contraction at the expense of diazo or azido transfer.

Applications of Ethyl 3 Oxocycloheptanecarboxylate As a Versatile Synthetic Building Block

Construction of Complex Polycarbocyclic Frameworks

The unique structural features of ethyl 3-oxocycloheptanecarboxylate make it an ideal starting material for the synthesis of various polycyclic systems, including fused, bridged, and spirocyclic compounds. Its ability to generate enolates at two different positions (C2 and C4) provides chemists with a powerful tool for regioselective carbon-carbon bond formation.

The construction of fused ring systems often relies on annulation reactions, where a new ring is formed onto an existing one. The Robinson annulation is a classic and powerful method for the creation of a six-membered ring, involving a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org this compound can serve as the Michael donor in such reactions. For instance, reaction with methyl vinyl ketone in the presence of a base would lead to a 1,5-dicarbonyl intermediate, which can then undergo an intramolecular aldol condensation to furnish a bicyclic fused system, as depicted in the following reaction scheme. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

| Reactants | Reagents | Product Type | Key Reactions |

| This compound, Methyl vinyl ketone | Base (e.g., NaOEt) | Fused bicyclic system | Michael addition, Intramolecular Aldol condensation |

Bridged ring systems can also be accessed from this compound through carefully designed intramolecular reactions. By introducing a functionalized side chain at a suitable position on the cycloheptanone (B156872) ring, an intramolecular aldol condensation can be orchestrated to form a bridge across the ring. For example, alkylation at the C2 or C4 position with a carbon chain bearing a terminal aldehyde or ketone functionality would set the stage for a base- or acid-catalyzed cyclization, leading to the formation of a bicyclo[m.n.1]alkanone derivative.

Spirocycles, compounds containing two rings connected by a single common atom, are prevalent in natural products and medicinally important molecules. rsc.org this compound is a suitable precursor for the synthesis of spiro compounds through various strategies. One common approach involves the double alkylation of the α-carbon (C2) with a dihaloalkane. The initial alkylation is followed by an intramolecular cyclization to form the spirocyclic system.

Another method involves the Knoevenagel condensation with an aldehyde, followed by a Michael addition of a nucleophile to the resulting α,β-unsaturated system, which can be part of a cascade reaction to form a spirocycle. Furthermore, the synthesis of oxa-spirocycles has been achieved through methods like iodocyclization, which could be adapted to derivatives of this compound. mdpi.com A copper-catalyzed four-component cascade reaction has also been reported for the synthesis of 3-oxetanone-derived spirocycles, highlighting the modern synthetic approaches available for spirocycle formation. chemicalbook.com

| Method | Reactants | Product | Reference |

| Double Alkylation | This compound, Dihaloalkane | Spirocyclic dicarbonyl compound | - |

| Cascade Reaction | This compound, Aldehyde, Nucleophile | Functionalized spirocycle | chemicalbook.com |

| Iodocyclization | Unsaturated derivative of this compound | Oxa-spirocycle | mdpi.com |

Azulenes are a class of bicyclic non-benzenoid aromatic compounds with a fused five- and seven-membered ring system, known for their intense blue color and interesting electronic properties. clockss.orgnih.govnih.gov While direct synthesis from this compound is not widely documented, it can serve as a precursor to key intermediates in known azulene (B44059) syntheses. For example, the guaiazulene (B129963) skeleton can be synthesized through various routes, often involving the construction of the seven-membered ring onto a cyclopentane (B165970) derivative or vice versa. clockss.orgnih.gov A plausible strategy would involve the transformation of this compound into a suitable cycloheptatriene (B165957) derivative, which could then undergo a [8+2] cycloaddition with a suitable dienophile to construct the five-membered ring.

Development of Macrocyclic Architectures

Macrocycles, cyclic molecules containing large rings (typically 12 or more atoms), are of significant interest in drug discovery and materials science. This compound provides a valuable starting point for the synthesis of macrocyclic structures, particularly β-keto lactones and other complex macrocyclic systems through cascade reactions.

β-Keto lactones are important synthetic intermediates and are found in some natural products. The synthesis of medium-ring keto-lactones has been achieved through the ruthenium tetraoxide-promoted oxidative cleavage of hexahydro-benzofuran-3a-ols. nih.gov This strategy can be envisioned starting from this compound. The ketone can be reduced to a hydroxyl group, which can then direct the formation of a fused furan (B31954) ring. Subsequent oxidative cleavage of the resulting bicyclic β-hydroxyether would lead to the formation of a macrocyclic β-keto lactone.

Another approach involves the intramolecular cyclization of ω-halo-β-keto esters. This compound can be alkylated at the C2 position with a long-chain ω-haloalkyl group. Subsequent intramolecular cyclization under high-dilution conditions would yield the desired macrocyclic β-keto lactone.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules like macrocycles. drughunter.com Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of macrocycles from diene precursors. nih.govnih.govresearchgate.netlookchem.com this compound can be elaborated into a suitable diene through functionalization at both the C2 and C6 positions with alkenyl chains. Subsequent RCM using a ruthenium-based catalyst would then effect the macrocyclization.

| Reaction | Catalyst | Precursor from this compound | Product | Reference |

| Ring-Closing Metathesis | Grubbs' or Hoveyda-Grubbs' Catalyst | Diene-functionalized cycloheptanone derivative | Macrocyclic alkene | nih.govnih.govresearchgate.netlookchem.com |

Furthermore, tandem reactions involving multiple steps can be designed to build macrocyclic frameworks. For instance, a sequence involving an initial intermolecular reaction to append a long chain, followed by an intramolecular cyclization, can be a viable strategy. The synthesis of a 16-membered macrocyclic bisanhydride through a tandem condensation/cyclization/[3+2]-cycloaddition/elimination reaction showcases the power of such approaches, which could be conceptually applied to derivatives of this compound. drughunter.com

Access to Diverse Heterocyclic Nuclei

This compound serves as a potent and versatile starting material for the construction of a wide array of heterocyclic systems. Its inherent reactivity, characterized by the presence of a β-ketoester moiety within a seven-membered carbocyclic ring, allows for a variety of cyclization and condensation reactions. This functionality enables chemists to forge new rings, often with high degrees of complexity and substitution, which are of significant interest in medicinal and materials chemistry.

Synthesis of Pyrazolones

The reaction of β-ketoesters with hydrazine (B178648) derivatives is a classical and highly efficient method for the synthesis of pyrazolones, a class of compounds renowned for their broad spectrum of biological activities. This compound can readily participate in this transformation. The general mechanism involves the initial condensation of the hydrazine with the ketone carbonyl group of the cycloheptanone ring, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl, ultimately leading to the formation of a spiro-heterocyclic system.

While specific literature on the cycloheptyl derivative is specialized, the analogous reaction with other cyclic and acyclic β-ketoesters is well-documented. For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) is a foundational method for producing 3-methyl-1-phenylpyrazol-5-one. orientjchem.orgorientjchem.org This reaction is typically carried out by refluxing the reactants, sometimes in a solvent like ethanol. orientjchem.orgorientjchem.org The resulting pyrazolone (B3327878) core can be further functionalized. For example, synthesized pyrazolones can undergo condensation with various aldehydes to yield derivatives with potential cytotoxic and antibacterial properties. orientjchem.orgresearchgate.net

A representative synthesis is shown below:

Table 1: Representative Synthesis of Pyrazolone Derivatives| Starting β-Ketoester | Reagent | Conditions | Product Class | Reference |

|---|---|---|---|---|

| Ethyl Acetoacetate | Phenylhydrazine | Reflux | 3-Methyl-1-phenylpyrazol-5-one | orientjchem.org |

| Ethyl Acetoacetate | Hydrazine Hydrate in Ethanol | Stirring, 60°C | 3-Methyl-pyrazol-5-one | orientjchem.org |

| Synthesized Pyrazolone | 4-Chlorobenzaldehyde in Ethanolic NaOH | Stirring, 8-10 hours | Aldehyde Condensation Product | orientjchem.org |

This established reactivity pattern underscores the utility of this compound as a precursor to spiro-pyrazolones, which are valuable scaffolds in drug discovery.

Formation of Fused Pyridines and Other Nitrogen-Containing Heterocycles

The construction of pyridine (B92270) rings is a cornerstone of heterocyclic synthesis due to their prevalence in pharmaceuticals and agrochemicals. researchgate.net this compound is an ideal substrate for building fused pyridine systems, where the pyridine ring is annulated to the cycloheptane (B1346806) core. Such syntheses often proceed through multicomponent reactions, which allow for the rapid assembly of complex molecules from simple precursors.

One common strategy involves the reaction of a β-ketoester with a source of ammonia (B1221849) (like ammonium (B1175870) acetate) and an aldehyde, in what is known as the Hantzsch pyridine synthesis. nih.gov More advanced methods involve the Diels-Alder reactions of 2-azadienes, which can be generated in situ, to form highly substituted pyridines. nih.gov Furthermore, the reaction of related cyclic ketones with other reagents can yield a variety of fused nitrogen heterocycles. For example, derivatives of thieno[2,3-b]pyridines can be used to construct fused pyridothienopyrimidines, which have reported biological activities. researchgate.net The synthesis of new fused pyrano[4,3-b]pyridines has been developed based on related cyclic ketone starting materials, highlighting the modularity of these synthetic routes. researchgate.net These methods showcase the potential to transform this compound into unique tricyclic and tetracyclic frameworks.

Table 2: Selected Methods for Fused Pyridine Synthesis This table illustrates general strategies applicable to cyclic ketoesters.

| Reaction Type | Key Reagents/Intermediates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Intermolecular aza-Wittig/Diels–Alder | α,β-Unsaturated acids, Aldehydes, Enamines | Polysubstituted Pyridines | Three-component, two-pot process | nih.gov |

| Multicomponent Condensation | Cyanopyridine-2(1H)-thiones, Chloroacetonitrile | Pyridothienopyrimidines | Builds complex fused systems | researchgate.net |

| Hantzsch-type Reaction | Aldehydes, Ammonium Acetate | Dihydropyridines (oxidized to Pyridines) | Pseudo-four-component reaction | nih.gov |

Elaboration of Oxindole (B195798) Derivatives

The oxindole (or 2-oxindole) skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with antitumor and antiviral properties. nih.govnih.gov The synthesis of oxindoles can be achieved through various routes, often starting from substituted anilines or nitroaromatics. google.comorganic-chemistry.org For example, a common method involves the reaction of a substituted halo nitrobenzene (B124822) with a malonate, followed by reduction of the nitro group and cyclization. google.com

While the direct conversion of this compound to an oxindole derivative is not a commonly reported transformation in the surveyed literature, its functional handles could theoretically be used in multi-step sequences to access such structures. The versatility of the β-ketoester group allows for a range of chemical manipulations that could potentially lead to precursors for oxindole synthesis. For instance, novel 3-oxindole derivatives have been synthesized and evaluated as HIV-1 inhibitors, demonstrating the continued importance of this heterocyclic core in drug development. nih.gov Another study focused on new 2-oxindole derivatives as antitumor agents against non-small cell lung cancer, which were shown to inhibit the Akt signaling pathway. nih.gov

Utility in the Synthesis of Bioactive Molecules and Pharmaceutical Scaffolds

The true value of a synthetic building block like this compound is measured by its ability to facilitate the synthesis of molecules with significant biological function. nih.govresearchgate.net The heterocyclic systems derived from it, as detailed above, are frequently found in the core structures of pharmaceuticals.

The β-ketoester functionality is a key feature in the synthesis of a wide range of compounds. The closely related ethyl 3-oxocyclohexanecarboxylate is explicitly noted for its use as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The synthesis of various heterocycles is often a primary goal in developing new therapeutic agents. nih.govrsc.org

For example:

Pyrazolones , readily accessible from this compound, are known to exhibit a vast range of pharmacological effects, including antibacterial and cytotoxic activities. orientjchem.orgresearchgate.net

Fused Pyridine derivatives are integral to many drugs. The development of multicomponent reactions to build these scaffolds is a major focus in medicinal chemistry, enabling the rapid creation of libraries of potential drug candidates. nih.govrsc.org

Indole derivatives , which share structural motifs with some of the complex heterocycles that can be accessed, are potent antiviral agents. nih.gov

The ability to generate spirocyclic and fused heterocyclic systems from this compound makes it a valuable starting point for creating molecules with three-dimensional complexity, a desirable trait for enhancing interaction with biological targets and improving pharmaceutical properties.

Stereoselective Synthesis Utilizing Ethyl 3 Oxocycloheptanecarboxylate and Analogues

Enantioselective Transformations

Enantioselective transformations are crucial for producing single enantiomers of chiral molecules. For ethyl 3-oxocycloheptanecarboxylate, which possesses a prochiral center at the C2 position, enantioselective methods are employed to introduce new substituents with a high degree of stereocontrol.

Asymmetric Catalysis in Alkylation and Michael Addition Reactions

Asymmetric catalysis provides an efficient route to enantiomerically enriched products by using a small amount of a chiral catalyst to control the stereochemical outcome of a reaction.

Asymmetric Alkylation: The α-alkylation of cyclic β-keto esters, including seven-membered ring systems, can be achieved with high enantioselectivity using phase-transfer catalysis. rsc.orgrsc.org Chiral cinchona alkaloid-derived quaternary ammonium (B1175870) salts are effective catalysts for this transformation, promoting the reaction between the β-keto ester and various alkyl halides under mild, biphasic conditions. rsc.orgrsc.orgacs.org This method allows for the construction of α-quaternary stereocenters with excellent enantiopurities, often exceeding 90% ee. rsc.org The reaction is scalable and the catalyst can often be recycled, making it an attractive approach for larger-scale synthesis. rsc.org While extensive data exists for five- and six-membered rings, the principles are directly applicable to cycloheptanone (B156872) systems.

Interactive Data Table: Asymmetric Phase-Transfer Catalyzed Alkylation of Cyclic β-Keto Esters

| Entry | Substrate (Cyclic β-Keto Ester) | Alkylating Agent | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Ethyl 2-oxocyclopentane-1-carboxylate | Benzyl bromide | Cinchonidine-derived quaternary ammonium salt | 95 | 96 | rsc.org |

| 2 | Ethyl 2-oxocyclohexane-1-carboxylate | Allyl bromide | Cinchonidine-derived quaternary ammonium salt | 92 | 94 | rsc.org |

| 3 | tert-Butyl 2-oxocyclopentane-1-carboxylate | Ethyl iodide | N-spiro chiral quaternary ammonium salt | 88 | 92 | nih.gov |

| 4 | Ethyl 2-oxocyclohexane-1-carboxylate | Propargyl bromide | Quinine-derived quaternary ammonium salt | 90 | 95 | organic-chemistry.org |

This table presents representative data for analogous cyclic systems to illustrate the effectiveness of the methodology.

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael reaction, is another powerful tool for C-C bond formation. mdpi.com Organocatalysis has emerged as a key strategy for performing enantioselective Michael additions. Chiral secondary amines, such as those derived from proline, can catalyze the addition of cyclic ketones to nitroolefins with high diastereo- and enantioselectivity. mdpi.comacs.org Similarly, bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or Lewis base functionality, are highly effective. For instance, binaphthyl-modified thiourea-tertiary amine catalysts have been successfully employed in the conjugate addition of 3-aryl-substituted oxindoles to methyl vinyl ketone, affording products with high yields and enantioselectivities. nih.gov These strategies are applicable to analogues of this compound, enabling the enantioselective introduction of a variety of substituents at the β-position of an acceptor.

Chiral Auxiliary-Mediated Reactions

An alternative to asymmetric catalysis is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.org For example, a carboxylic acid can be converted to a pseudoephedrine amide. Deprotonation of the α-proton and subsequent alkylation proceeds with high diastereoselectivity, as the chiral auxiliary blocks one face of the enolate. wikipedia.org The auxiliary can then be removed to reveal the chiral carboxylic acid. This methodology can be adapted for the alkylation of the enolate derived from this compound after its conversion to a suitable amide derivative.

Similarly, chiral auxiliaries can be employed to control the stereoselectivity of Michael additions. wikipedia.org For instance, camphorsultam can be used as a chiral auxiliary in the Michael addition of thiols to N-methacryloylcamphorsultam, resulting in high diastereoselectivity. wikipedia.org

Stereodivergent Synthesis Approaches for Cyclic Systems

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common starting material by simply changing the reaction conditions or the catalyst. This approach is particularly valuable for creating a library of stereochemically diverse molecules for applications such as drug discovery.

While specific examples for this compound are not extensively documented, general strategies for stereodivergent synthesis can be applied. For instance, in some catalytic systems, the choice of catalyst enantiomer can direct the reaction to form one of two possible product enantiomers. In other cases, changing reaction parameters like temperature or the use of specific additives can switch the diastereoselectivity of a reaction. ua.es For example, stereodivergent routes to lactones have been developed where the choice of lactonization conditions (e.g., Mitsunobu reaction versus other methods) can lead to different diastereomers. ua.es

Diastereoselective Control in Cycloheptane (B1346806) Systems

When a molecule already contains one or more stereocenters, the introduction of new stereocenters requires control over the relative stereochemistry, a concept known as diastereoselectivity.

Control of Diastereoselectivity in Intramolecular Cyclizations

Intramolecular cyclizations are powerful reactions for constructing cyclic systems. When the substrate for such a cyclization is chiral, the stereochemistry of the existing centers can influence the formation of new stereocenters.

The synthesis of seven-membered rings through intramolecular reactions has been reported, although specific examples starting from this compound derivatives are less common. One approach involves the diastereoselective cyclization of linear dipeptides to form functionalized seven-membered ring cyclic dipeptides. doi.orgresearchgate.net In these cases, the stereochemistry of the amino acid precursors directs the stereochemical outcome of the cyclization. Another strategy involves a tandem cyclopropanation/Cope rearrangement sequence, which can be used to construct 1,4-cycloheptadienes with a high degree of stereocontrol. emory.edu Furthermore, metal-free ring expansion of 1-vinylcycloalkanols mediated by hypervalent iodine reagents provides access to seven-membered carbocycles and heterocycles. nih.gov

A notable example of diastereoselective intramolecular reactions is the double Michael addition cascade. For instance, the reaction of curcumins with arylidenemalonates, catalyzed by a phase-transfer catalyst, leads to highly substituted cyclohexanones with excellent diastereoselectivity. beilstein-journals.org A plausible mechanism involves the initial intermolecular Michael addition, followed by a diastereoselective 6-endo-trig intramolecular Michael addition to form the cyclic product. beilstein-journals.org This principle can be extended to the design of intramolecular reactions of suitably substituted derivatives of this compound.

Formation of Contiguous Stereocenters

The construction of multiple, adjacent stereocenters is a significant challenge in organic synthesis. Reactions involving this compound and its analogues can be designed to achieve this goal.

For example, the asymmetric alkylation of α-benzoyloxy-β-keto esters using a phase-transfer catalyst can be followed by a diastereoselective reduction or a second alkylation of the ketone moiety. nih.gov This sequence allows for the stereoselective construction of congested 2,3-dihydroxycarboxylic acid esters, which contain contiguous stereocenters. nih.gov

Another powerful strategy is the use of cascade reactions. For example, a direct enantioselective Michael addition of a carboxylic acid to an α,β-unsaturated ester can be followed by a one-pot alkylation of the resulting enolate. This process can create three consecutive tertiary stereocenters with excellent stereocontrol. acs.org While these examples may not directly employ a cycloheptane system, the underlying principles of sequential stereoselective reactions are broadly applicable.

Interactive Data Table: Diastereoselective Michael Addition of Cyclic Ketones to Nitroolefins

| Entry | Ketone | Nitroolefin | Catalyst | Solvent | dr (syn:anti) | ee (syn) (%) | Reference |

| 1 | Cyclohexanone (B45756) | β-Nitrostyrene | Proline-derived bifunctional organocatalyst | Water | 99:1 | 99 | acs.org |

| 2 | Cyclopentanone | β-Nitrostyrene | (R,R)-DPEN-based thiourea | Water | 9:1 | 95 | mdpi.com |

| 3 | Acetone | (E)-1-Nitro-3-phenylprop-1-ene | Proline-derived bifunctional organocatalyst | Water | 95:5 | 98 | acs.org |

| 4 | Cycloheptanone | β-Nitrostyrene | (R,R)-DPEN-based thiourea | Toluene | 8:2 | 92 | mdpi.com |

This table showcases the high diastereoselectivity achievable in Michael additions of cyclic ketones, a reaction type applicable to cycloheptanone derivatives.

Computational and Advanced Spectroscopic Research Methodologies Applied to Ethyl 3 Oxocycloheptanecarboxylate Systems

Computational Chemistry for Mechanistic Elucidaion and Reactivity Prediction

Computational chemistry serves as a powerful tool for understanding the intricacies of molecules like ethyl 3-oxocycloheptanecarboxylate, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become an indispensable method for elucidating reaction mechanisms, predicting product selectivity, and understanding the energetics of chemical transformations. mdpi.com For systems involving this compound, DFT calculations can map out the potential energy surfaces of various reactions. This involves locating reactants, transition states, intermediates, and products along a reaction coordinate. mdpi.combeilstein-journals.org

By calculating the Gibbs free energy changes (ΔG) and activation free energies (ΔG‡) for different potential pathways, researchers can predict the most favorable reaction route. researchgate.net For instance, in reactions such as alkylations, condensations, or cycloadditions, DFT can help determine regioselectivity and stereoselectivity by comparing the activation barriers of competing pathways. mdpi.com Theoretical studies on related systems, such as copper-catalyzed arylation-cyclization reactions, demonstrate how DFT can differentiate between mechanisms, for example, by determining whether a ring-closing or an aryl-transfer step occurs first. beilstein-journals.org Modeling can clarify the roles of catalysts and solvents, providing a molecule-level understanding of the reaction dynamics.

Table 1: Application of DFT in Analyzing Reaction Pathways

| Computational Task | Information Gained | Relevance to this compound |

|---|---|---|

| Transition State Search | Identifies the highest energy point along a reaction coordinate, determining the activation energy. | Predicts the feasibility and rate of reactions like enolate formation or Michael addition. |

| Intermediate Analysis | Locates and determines the stability of transient species formed during a reaction. | Helps understand multi-step reaction mechanisms, such as those involving enolate or enol intermediates. |

| Energy Profile Mapping | Calculates the free energy of all species along the reaction pathway. beilstein-journals.orgresearchgate.net | Determines the overall thermodynamic driving force and identifies the rate-determining step. beilstein-journals.org |

| Solvent Modeling | Incorporates the effect of the solvent on the energies of reactants, transition states, and products. | Provides more accurate predictions for reactions carried out in solution, reflecting real-world conditions. |

The seven-membered ring of cycloheptanone (B156872) systems is highly flexible and can adopt several low-energy conformations. Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its derivatives exist as a dynamic equilibrium of multiple forms, primarily twist-chair and twist-boat conformations. acs.org The presence of a ketone group and an ethyl carboxylate substituent introduces additional steric and electronic factors that influence the conformational preference.

Computational methods, particularly molecular mechanics and DFT, are used to perform conformational analyses. These calculations can predict the geometry and relative stability of different conformers by calculating their strain energies. Medium-sized rings (8-11 members) are known to exhibit significant transannular strain—steric hindrance between atoms on opposite sides of the ring—which is a major factor in their conformational preferences. nih.gov For cycloheptanone, calculations help to quantify the contributions of angle strain, torsional strain, and transannular interactions for each possible conformation, thereby identifying the most stable structures in the conformational landscape. acs.orgnih.gov

Table 2: Predominant Conformations of Cycloheptane

| Conformation | Relative Energy (kcal/mol) (Approximate) | Key Features |

|---|---|---|

| Twist-Chair | 0.0 | Generally the most stable conformation. |

| Chair | 1.4 | A higher-energy conformation. |

| Boat | 2.1 | A high-energy conformation. |

| Twist-Boat | 2.5 | A high-energy conformation. |

Note: Energies are representative for the parent cycloheptane ring and will be modified by the substituents in this compound.

Computational models are increasingly used to predict spectroscopic data, which can then be compared with experimental results to confirm structural assignments. nih.gov For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.gov The accuracy of these predictions has reached a level where they can be reliably used to distinguish between different isomers or conformers. nih.gov

Furthermore, by combining mechanistic insights from DFT with machine learning approaches, it is possible to predict reaction outcomes with greater accuracy. nih.gov Electronic descriptors derived from low-cost DFT calculations, such as orbital energies and transition dipole moments, can be used to train models that predict spectroscopic properties and even the charge-transfer character of electronic excitations. nih.gov This predictive power is crucial for designing new synthetic routes and discovering materials with desired properties. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

While computational methods provide theoretical insights, advanced spectroscopic techniques offer direct experimental evidence of the structure and dynamic behavior of this compound.

One-dimensional ¹H and ¹³C NMR spectra provide initial information, but the complexity of a molecule like this compound often leads to overlapping signals that are difficult to assign unambiguously. Two-dimensional (2D) NMR spectroscopy is essential for resolving these ambiguities and confirming the complete chemical structure.

H,H-COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is used to map out the proton connectivity within the cycloheptanone ring and the ethyl group. Cross-peaks in a COSY spectrum reveal which protons are neighbors. sdsu.educhegg.com

C,H-COSY (or HSQC/HMQC): Heteronuclear Single Quantum Correlation (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates protons directly to the carbons they are attached to (¹J coupling). sdsu.edu This allows for the definitive assignment of each carbon signal in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal.

Table 3: Key 2D NMR Correlations for Structural Elucidation of this compound

| 2D NMR Experiment | Type of Correlation | Expected Key Correlations | Information Provided |

|---|---|---|---|

| H,H-COSY | ¹H-¹H (through-bond) | Correlations between adjacent protons on the cycloheptane ring (e.g., H-2 with H-4, H-4 with H-5). | Establishes the sequence of CH₂ and CH groups within the seven-membered ring. |

| HSQC | ¹H-¹³C (one bond) | Each proton signal correlates to its directly attached carbon atom. | Unambiguously assigns each carbon atom in the molecule based on proton assignments. |

| HMBC | ¹H-¹³C (multiple bonds) | Protons of the ethyl ester's CH₂ group to the ester carbonyl carbon. Protons at C-2 and C-4 to the ketone carbonyl carbon (C-3). | Confirms the connectivity between the ethyl ester group and the ring, and the relative positions of the substituents. |

This compound, as a β-keto ester, can exist in equilibrium between its keto and enol tautomers. masterorganicchemistry.com This equilibrium is a fundamental aspect of its chemistry, influencing its reactivity. The enol form is stabilized by the formation of a conjugated system and, in many cases, an intramolecular hydrogen bond. masterorganicchemistry.commissouri.edu

NMR spectroscopy is the primary technique used to study keto-enol tautomerism. walisongo.ac.id Because the interconversion between the keto and enol forms is often slow on the NMR timescale, separate signals for both tautomers can be observed in the ¹H NMR spectrum. missouri.edu The enol form is characterized by a distinctive vinyl proton signal and a hydroxyl proton signal, which is often broad. The keto form shows signals for the protons on the α-carbons.

The position of the equilibrium is highly dependent on the solvent. missouri.eduwalisongo.ac.id In nonpolar solvents, the enol form is often favored because it can form a stable intramolecular hydrogen bond. In polar, protic solvents that can form hydrogen bonds with the keto form, the equilibrium tends to shift toward the more polar keto tautomer. masterorganicchemistry.com By integrating the signals corresponding to the keto and enol forms in the ¹H NMR spectrum, the equilibrium constant (K = [enol]/[keto]) can be determined under various conditions. walisongo.ac.id

Table 4: Solvent Effects on Keto-Enol Equilibrium for a Representative β-Dicarbonyl Compound (Ethyl Acetoacetate)

| Solvent | Polarity | % Enol (Approximate) | Predominant Stabilizing Factor |

|---|---|---|---|

| Hexane (Nonpolar) | Low | 46% | Intramolecular H-bonding in enol form. |

| Carbon Tetrachloride | Low | 49% | Intramolecular H-bonding in enol form. masterorganicchemistry.com |

| Chloroform | Medium | 16% | Disruption of intramolecular H-bond by solvent. |

| Water (Polar, Protic) | High | <1% | Strong solvation of the more polar keto form. masterorganicchemistry.com |

Note: These values are for ethyl acetoacetate (B1235776) and serve as a representative example of the trends expected for β-keto esters like this compound.

Temperature-Dependent NMR for Conformational Dynamics

Temperature-dependent Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating the dynamic conformational equilibria in molecules. numberanalytics.comnumberanalytics.com For cyclic systems like this compound, which possess significant conformational flexibility, VT-NMR provides critical insights into the energy barriers and populations of different conformers. The seven-membered ring of cycloheptanone is known to exist in a number of low-energy conformations, primarily variations of the twist-chair and chair forms, which are in rapid equilibrium at room temperature. acs.org

The principle behind VT-NMR in studying conformational dynamics lies in the manipulation of the rate of interconversion between conformers relative to the NMR timescale. numberanalytics.com At sufficiently high temperatures, the interconversion between conformers is rapid, and the NMR spectrum displays a single set of time-averaged signals for the nuclei. As the temperature is lowered, the rate of this interconversion slows down. When the rate becomes comparable to the frequency difference between the signals of the individual conformers, the corresponding peaks in the spectrum broaden. This phenomenon is known as coalescence. youtube.com

Upon further cooling, if the temperature is low enough to effectively "freeze" the interconversion on the NMR timescale, separate signals for each populated conformer can be observed. This slow-exchange regime allows for the characterization and quantification of the individual conformers. By analyzing the line shapes of the signals at various temperatures, it is possible to determine the thermodynamic and kinetic parameters of the conformational exchange, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process. numberanalytics.com

For this compound, the protons on the cycloheptanone ring, particularly those adjacent to the carbonyl group and the ester-bearing carbon, would be sensitive probes of the ring's conformation. For instance, the axial and equatorial protons at a given carbon in different ring conformations will have distinct chemical shifts and coupling constants.

Detailed Research Findings

While specific experimental VT-NMR data for this compound is not extensively published, the expected behavior can be illustrated based on studies of similar cycloheptanone derivatives. At room temperature, the ¹H NMR spectrum would likely show broadened signals for the ring protons due to the conformational flux. As the temperature is decreased, one would anticipate the decoalescence of these signals into distinct sets of resonances corresponding to the major and minor conformers.

The following interactive table represents a hypothetical set of ¹H NMR data for the methine proton (H-4) and one of the methylene (B1212753) protons (H-2) of this compound at various temperatures, illustrating the principles of conformational dynamics study by VT-NMR.

Table 1: Hypothetical Temperature-Dependent ¹H NMR Data for this compound

| Temperature (K) | Proton | Chemical Shift (ppm) | Signal Appearance | Exchange Regime |

| 350 | H-4 | 2.85 | Sharp singlet | Fast |

| H-2 | 2.60 | Sharp multiplet | Fast | |

| 298 (Room Temp) | H-4 | 2.85 | Broad singlet | Intermediate-Fast |

| H-2 | 2.60 | Broad multiplet | Intermediate-Fast | |

| 250 (Coalescence) | H-4 | - | Very broad | Intermediate |

| H-2 | - | Very broad | Intermediate | |

| 200 | H-4 (Major) | 2.95 | Sharp singlet | Slow |

| H-4 (Minor) | 2.75 | Sharp singlet | Slow | |

| H-2 (Major) | 2.70 | Multiplet | Slow | |

| H-2 (Minor) | 2.50 | Multiplet | Slow |

This data is illustrative and intended to represent the expected spectroscopic changes based on the principles of dynamic NMR.

From such data, the ratio of the conformers at low temperatures can be determined by integrating the respective signals. The rate constants for the exchange at different temperatures can be calculated from the line-shape analysis, particularly around the coalescence temperature. This information allows for the construction of an Eyring plot, from which the activation parameters for the ring inversion process can be derived. These findings are crucial for understanding the conformational landscape of the molecule, which in turn influences its reactivity and interactions.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A primary driver of innovation in the synthesis of ethyl 3-oxocycloheptanecarboxylate and related β-keto esters is the development of advanced catalytic systems. The goal is to achieve superior yields and selectivity under mild reaction conditions, which is crucial for industrial applications and reducing environmental impact. rsc.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling the production of chiral β-ketoester skeletons, which are valuable in medicinal chemistry. acs.org The field has seen a significant expansion in the variety of organocatalysts used for stereoselective transformations involving β-keto esters. acs.org